Extensumside C

Description

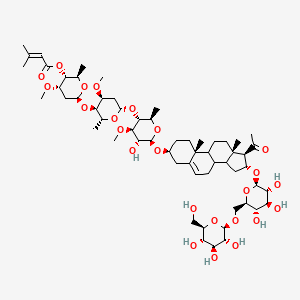

Extensumside C is a naturally occurring C21 pregnane glycoside isolated from Myriopteron extensum (Wight) K. Schum., a plant traditionally used for its medicinal and edible properties. Structurally, it belongs to the steroidal saponin class, characterized by a 3β,16α-dihydroxy-pregn-5-en-20-one aglycone core with two sugar chains attached at C-3 and C-16 positions . The C-3 sugar chain terminates in a C-4-OH tigloyl ester, a rare structural feature that distinguishes it from related compounds . This compound exhibits remarkable sweetness, with potency 50–400 times greater than sucrose, making it a subject of interest in natural sweetener research .

Key structural attributes of this compound include:

Properties

Molecular Formula |

C59H94O24 |

|---|---|

Molecular Weight |

1187.4 g/mol |

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-10,13-dimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C59H94O24/c1-25(2)18-40(62)81-51-27(4)74-41(21-36(51)70-9)82-52-28(5)75-42(22-37(52)71-10)83-53-29(6)76-57(50(69)54(53)72-11)77-31-14-16-58(7)30(19-31)12-13-32-33(58)15-17-59(8)34(32)20-35(43(59)26(3)61)78-56-49(68)47(66)45(64)39(80-56)24-73-55-48(67)46(65)44(63)38(23-60)79-55/h12,18,27-29,31-39,41-57,60,63-69H,13-17,19-24H2,1-11H3/t27-,28-,29-,31+,32?,33?,34?,35-,36+,37+,38-,39-,41+,42+,43+,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+/m1/s1 |

InChI Key |

YYCNLHMQWCQALS-VDJCQBBXSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]9C[C@@H]([C@@H]([C@H](O9)C)OC(=O)C=C(C)C)OC |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C)OC)OC9CC(C(C(O9)C)OC(=O)C=C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Extensumside C involves the extraction and isolation from the roots of Myriopteron extensum. The process includes several steps of phytochemical fractionation and the use of modern spectroscopic techniques such as infrared spectroscopy, ultraviolet spectroscopy, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions: Extensumside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major products formed from the reactions of this compound include modified glycosides with altered sweetness intensities and other functional properties .

Scientific Research Applications

Extensumside C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Chemistry: this compound is used as a reference compound in the study of natural sweeteners and their structure-activity relationships.

Biology: The compound is studied for its potential effects on human sensory perception, particularly its sweet taste.

Mechanism of Action

Extensumside C is part of a group of compounds known as C21 pregnane glycosides. Similar compounds include Extensumside A, Extensumside E, and other glycosides isolated from Myriopteron extensum. What sets this compound apart is its unique sweetness intensity and its specific structural features, such as the number and type of monosaccharides in its sugar chain .

Comparison with Similar Compounds

Structural Insights:

- Glycosylation Diversity : this compound and M-X are unique in possessing dual glycosylation at C-3 and C-16 , unlike Extensumside A/B (single glycosylation at C-3) or zanlanscia-nense saponins (glycosylation at C-3 and C-20) .

- Esterification Impact : The tigloyl ester at the C-3 sugar chain in this compound enhances sweetness, whereas benzoyl/cinnamoyl esters in zanlanscia-nense saponins correlate with cytotoxicity .

Functional and Pharmacological Comparison

Sweetness and Structure-Activity Relationship (SAR):

- Aglycone Role : The 3β,16α-dihydroxy-pregn-5-en-20-one aglycone is critical for sweetness, as seen in this compound and M-X .

- Sugar Chain Influence : Longer sugar chains (e.g., trisaccharides) at C-3 and C-16 amplify sweetness intensity. For example, this compound (dual chains) is sweeter than Extensumside M (single chain) .

- Esterification : Terminal ester groups (e.g., tigloyl) stabilize interactions with sweet taste receptors, enhancing potency .

Pharmacological Activities:

- Cytotoxicity : Extensumside A shows cytotoxicity (GI₅₀: 0.346 μg/mL), likely due to its unsaturated lactone ring, while Extensumside B and C lack this activity .

- Anticancer Potential: Zanlanscia-nense saponins exhibit stronger anticancer effects (IC₅₀: 5.06 μg/mL) compared to this compound, suggesting substituent-dependent bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.